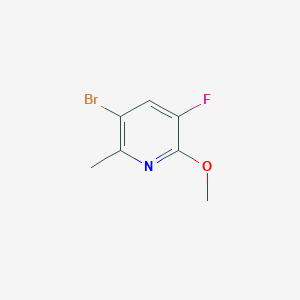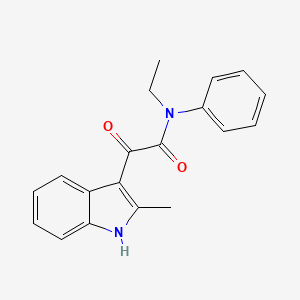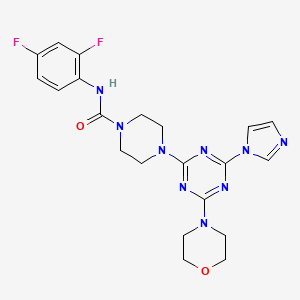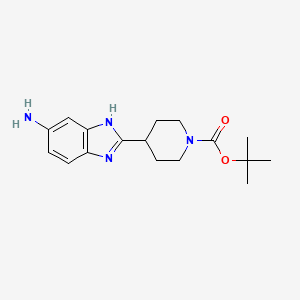![molecular formula C18H15N3O2S3 B2536089 5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 912624-66-9](/img/structure/B2536089.png)
5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a thiazolo[5,4-b]pyridine compound . Thiazolo[5,4-b]pyridine compounds are known to exhibit strong inhibitory activity .
Synthesis Analysis
The synthesis of similar thiazolo[5,4-b]pyridine compounds involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded a related compound .Molecular Structure Analysis
The molecular structure of thiazolo[5,4-b]pyridine compounds is characterized by a core thiazole ring fused with a pyridine ring . The electron-deficient aryl group in these compounds results in a more acidic sulfonamide NH proton .Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine compounds can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form new compounds . They can also react with arylidenemalononitrile .Scientific Research Applications
Synthesis and Chemical Properties
- Sulfonamide compounds have been synthesized through various chemical reactions, showcasing their versatility in forming heterocyclic compounds that could serve as the foundation for further pharmaceutical development. For instance, the synthesis of heterocyclic compounds based on sulfonamides has led to new antimicrobial agents, demonstrating the critical role of these compounds in drug discovery (El‐Emary, Al-muaikel, & Moustafa, 2002; Azab, Youssef, & El-Bordany, 2013) (El‐Emary et al., 2002); (Azab et al., 2013).
Antimicrobial Applications
- Novel sulfonamide derivatives have shown significant antimicrobial activity, indicating their potential as antibacterial agents. These findings highlight the importance of sulfonamides in the development of new treatments for bacterial infections (Poręba et al., 2015) (Poręba et al., 2015).
Anticancer Potential
- Research into N,N-dimethylbenzenesulfonamide derivatives has revealed their antiproliferative activity against cancer cell lines, underscoring the therapeutic promise of sulfonamides in oncology. Molecular docking studies have further elucidated the mechanisms by which these compounds interact with cancer targets, offering insights into their potential efficacy as anticancer agents (Bashandy et al., 2014) (Bashandy et al., 2014).
Biological Target Inhibition
- The design and synthesis of thiazolo[5,4-b]pyridine derivatives have been explored for their inhibitory activity against specific biological targets, such as phosphoinositide 3-kinase (PI3K), a crucial enzyme in various cellular processes. These studies contribute to our understanding of how sulfonamide-based compounds can be tailored to inhibit particular molecular pathways involved in disease progression (Xia et al., 2020) (Xia et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have a wide range of medicinal and biological properties .
Mode of Action
It is known that thiazole derivatives can interact with a variety of enzymes and receptors . This interaction can lead to a wide range of biological activities .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways due to their interaction with different enzymes and receptors .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have a wide range of medicinal and biological properties , suggesting they have favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities , indicating that they can have diverse molecular and cellular effects.
Action Environment
The biological activity of thiazole derivatives can be influenced by a variety of factors .
Future Directions
properties
IUPAC Name |
5-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c1-11-8-9-16(24-11)26(22,23)21-14-6-3-5-13(12(14)2)17-20-15-7-4-10-19-18(15)25-17/h3-10,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRKZMJVDZBEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2536006.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)


![2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536014.png)




![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)

![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)
